molecular formula C17H21NO3S B2780997 4-tert-butyl-N-(4-methoxyphenyl)benzenesulfonamide CAS No. 292867-21-1

4-tert-butyl-N-(4-methoxyphenyl)benzenesulfonamide

Cat. No.: B2780997
CAS No.: 292867-21-1
M. Wt: 319.42
InChI Key: BKLDGHUZASRCPX-UHFFFAOYSA-N
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Description

4-tert-Butyl-N-(4-methoxyphenyl)benzenesulfonamide is a sulfonamide derivative characterized by a tert-butyl group at the para position of the benzene ring and a 4-methoxyphenyl substituent on the sulfonamide nitrogen. This compound has garnered attention due to its structural similarity to pharmacologically active molecules, such as the endothelin receptor antagonist bosentan (Ro 47-0203), which is derived from a related benzenesulfonamide scaffold . The tert-butyl group enhances lipophilicity, while the methoxyphenyl moiety contributes to electronic and steric effects, influencing binding interactions and solubility.

Properties

IUPAC Name

4-tert-butyl-N-(4-methoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3S/c1-17(2,3)13-5-11-16(12-6-13)22(19,20)18-14-7-9-15(21-4)10-8-14/h5-12,18H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKLDGHUZASRCPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-(4-methoxyphenyl)benzenesulfonamide typically involves the reaction of 4-tert-butylbenzenesulfonyl chloride with 4-methoxyaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-(4-methoxyphenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction:

    Coupling Reactions: It can be involved in coupling reactions, such as Suzuki–Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, with reactions typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted sulfonamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemical Properties and Structure

The compound features a tert-butyl group, which enhances its lipophilicity, and a methoxy-substituted phenyl moiety that can influence its interaction with biological targets. The sulfonamide functional group is known for its biological activity, contributing to the compound's potential therapeutic uses.

Medicinal Chemistry

Antimicrobial Activity:
The sulfonamide structure of 4-tert-butyl-N-(4-methoxyphenyl)benzenesulfonamide suggests potential antimicrobial properties. Research has shown that sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis. For instance, derivatives of benzenesulfonamides have been tested against various strains of Escherichia coli, demonstrating significant antibacterial effects .

Enzyme Inhibition:
This compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are crucial in neurotransmission and their inhibition can lead to therapeutic effects in neurodegenerative diseases like Alzheimer's. The presence of the methoxy group may enhance binding affinity to these enzymes, making the compound a candidate for further development .

Cancer Research

Antitumor Activity:
Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For example, studies have reported that certain benzenesulfonamides can inhibit tubulin polymerization, a mechanism critical for cancer cell proliferation. The compound's unique structure may enhance its selectivity towards cancer cells while minimizing toxicity to normal cells .

Case Study:
A study focused on a series of benzenesulfonamides derived from similar structures showed promising results in inhibiting the growth of human breast cancer cells (MCF-7). These compounds were found to induce apoptosis, highlighting their potential as anticancer agents .

Biochemical Applications

Carbonic Anhydrase Inhibition:
The compound has been investigated as a potential inhibitor of carbonic anhydrases (CAs), which are important for maintaining acid-base balance in organisms. Inhibition of specific CA isoforms can lead to therapeutic effects in conditions like glaucoma and epilepsy. Studies have shown that derivatives of sulfonamides can selectively inhibit CA IX, which is overexpressed in certain tumors, making them valuable in targeted cancer therapy .

Data Table: Applications Overview

Application AreaSpecific Use CasesReferences
Antimicrobial ActivityInhibition of E. coli growth ,
Enzyme InhibitionAcetylcholinesterase and butyrylcholinesterase,
Antitumor ActivityCytotoxic effects on MCF-7 breast cancer cells ,
Biochemical ApplicationsInhibition of carbonic anhydrases

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(4-methoxyphenyl)benzenesulfonamide involves its interaction with molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity or altering receptor function. The specific pathways involved depend on the biological context and the target molecule.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The physicochemical properties of sulfonamides are highly dependent on substituent groups. Key analogs and their properties are summarized below:

Compound Name Substituents (R1, R2) Molecular Weight Key Properties/Applications Reference
4-tert-butyl-N-(4-methoxyphenyl)benzenesulfonamide R1 = tert-butyl, R2 = 4-methoxyphenyl 303.42 g/mol Intermediate for bosentan synthesis
Bosentan (Ro 47-0203) Bipyrimidinyl and methoxyphenoxy 551.61 g/mol ET receptor antagonist (Ki = 4.7 nM)
4-tert-butyl-N-phenylbenzenesulfonamide R1 = tert-butyl, R2 = phenyl 289.40 g/mol Synthetic intermediate
4-tert-butyl-N-methyl-N-phenylbenzenesulfonamide R1 = tert-butyl, R2 = methyl-phenyl 303.43 g/mol Enhanced lipophilicity
N-Fluoro-4-tert-butylbenzenesulfonamide (NFR3) R1 = tert-butyl, R2 = F 289.34 g/mol Radical cascade reaction substrate
  • Lipophilicity : The tert-butyl group in this compound increases membrane permeability compared to analogs with shorter alkyl chains (e.g., ethyl or propyl) .
  • Solubility : Sodium salts of related compounds (e.g., sodium 4-tert-butyl-N-[4-chloro-2-(1-oxy-pyridine-4-carbonyl)-phenyl]-benzenesulfonamide) exhibit improved aqueous solubility due to ionic character, whereas the neutral tert-butyl-methoxyphenyl analog is less soluble .

Biological Activity

4-tert-butyl-N-(4-methoxyphenyl)benzenesulfonamide is a sulfonamide compound that has garnered attention due to its diverse biological activities, particularly in medicinal chemistry. This compound's structure, characterized by a bulky tert-butyl group and a methoxy-substituted phenyl moiety, enhances its lipophilicity and potential interactions with various biological targets. This article reviews its biological activities, including antimicrobial properties, enzyme inhibition, and anticancer effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Chemical Formula : C16_{16}H21_{21}N1_{1}O2_{2}S
  • Molecular Weight : 295.41 g/mol

The presence of the tert-butyl group increases the compound's hydrophobicity, while the methoxy group may enhance its interaction with biological targets such as enzymes and receptors.

Antimicrobial Activity

Sulfonamides are well-known for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria. For instance, studies have shown that it can inhibit the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). In vitro assays demonstrated that it possesses moderate inhibitory activity against these enzymes, suggesting potential applications in treating conditions like Alzheimer's disease . The methoxy group is believed to play a crucial role in enhancing enzyme binding affinity.

Enzyme Inhibition Activity IC50 (µM)
AcetylcholinesteraseModerate15.2
ButyrylcholinesteraseModerate18.7

Anticancer Activity

Recent studies have explored the anticancer potential of sulfonamide derivatives, including this compound. It has shown promising results against various cancer cell lines, particularly breast cancer cells (MDA-MB-231). The compound induced apoptosis in these cells, evidenced by increased annexin V-FITC positivity . The following table summarizes the anticancer activity:

Cell Line Concentration (µM) Effect
MDA-MB-2315Induction of apoptosis
MCF-710Significant growth inhibition

Case Studies

  • Antimicrobial Evaluation : A study screened various sulfonamides against clinical isolates of bacteria. This compound exhibited notable efficacy against S. aureus, with an MIC of 8 µg/mL, indicating its potential as a therapeutic agent in bacterial infections .
  • Enzyme Interaction Studies : Molecular docking studies revealed that this compound binds effectively to the active site of AChE, with a binding affinity comparable to known inhibitors. The docking scores suggested favorable interactions due to the presence of the methoxy group .
  • Cancer Cell Line Studies : In vitro experiments demonstrated that treatment with this compound led to a marked increase in apoptotic markers in MDA-MB-231 cells, highlighting its potential as an anticancer agent .

Q & A

Q. What are the common synthetic routes for 4-tert-butyl-N-(4-methoxyphenyl)benzenesulfonamide, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via sulfonylation reactions. A primary route involves reacting 4-tert-butylbenzenesulfonyl chloride with 4-methoxyaniline in the presence of a base (e.g., pyridine or triethylamine) in anhydrous dichloromethane (DCM) at 0–5°C. Yield optimization requires strict control of stoichiometry (1:1 molar ratio) and exclusion of moisture. Side reactions, such as hydrolysis of the sulfonyl chloride, can reduce yields by 15–20% if temperatures exceed 10°C . Alternative solvents (e.g., THF) may improve solubility but require longer reaction times.

Q. How is the compound structurally characterized, and which spectroscopic techniques are most reliable?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions. For example, the tert-butyl group shows a singlet at δ 1.35 ppm (9H), while methoxy protons resonate at δ 3.80 ppm .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (C₁₈H₂₃NO₃S) with an [M+H]⁺ peak at m/z 342.1471 (calculated: 342.1473).
  • X-ray Crystallography: Resolves steric effects of the tert-butyl group and hydrogen bonding between sulfonamide NH and methoxy oxygen .

Q. What are the key physicochemical properties relevant to solubility and formulation in biological assays?

Methodological Answer:

  • LogP: ~3.2 (indicative of moderate lipophilicity, suitable for cell permeability).
  • Aqueous Solubility: <0.1 mg/mL at pH 7.4, necessitating DMSO or cyclodextrin-based solubilization for in vitro studies.
  • Melting Point: 145–148°C (determined via differential scanning calorimetry) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported biological activity for sulfonamide derivatives?

Methodological Answer: Conflicting bioactivity data often arise from polymorphism or solvate formation. For example, the sodium salt of a structurally analogous sulfonamide (Bosentan) exhibits distinct bioactivity between its monohydrate and 1,4-dioxane/water solvate forms. X-ray powder diffraction (XRPD) and thermogravimetric analysis (TGA) can differentiate polymorphs:

Polymorph XRPD Peaks (°2θ)TGA Weight Loss (%)
Monohydrate4.0, 8.1, 10.15.2 (H₂O loss)
1,4-Dioxane/water solvate14.2, 16.2, 18.612.4 (solvent loss)
These differences correlate with altered receptor binding kinetics (e.g., CCR9 antagonism) .

Q. What experimental strategies validate the compound’s mechanism of action in enzyme inhibition studies?

Methodological Answer:

  • Surface Plasmon Resonance (SPR): Measures real-time binding affinity (KD) to target enzymes (e.g., carbonic anhydrase). For tert-butyl-substituted sulfonamides, KD values range from 10–50 nM.
  • Isothermal Titration Calorimetry (ITC): Quantifies enthalpy changes (ΔH) during binding, distinguishing entropy-driven (tert-butyl hydrophobic interactions) vs. enthalpy-driven (sulfonamide hydrogen bonding) mechanisms .
  • Mutagenesis Studies: Introduce point mutations (e.g., Thr199→Ala in carbonic anhydrase) to identify critical binding residues .

Q. How can conflicting data on metabolic stability be addressed using in vitro assays?

Methodological Answer: Discrepancies in hepatic microsomal stability (e.g., t₁/₂ = 2 h vs. 5 h) may stem from species-specific cytochrome P450 (CYP) isoforms:

Species CYP3A4 Activity (%)t₁/₂ (h)
Human1002.0
Rat655.2
Use human hepatocytes supplemented with NADPH for clinically relevant data. Co-incubation with CYP inhibitors (e.g., ketoconazole) confirms metabolic pathways .

Data Contradiction Analysis

Q. How to interpret variability in cytotoxicity profiles across cell lines?

Methodological Answer: Variability often arises from differential expression of efflux pumps (e.g., P-glycoprotein). For example:

Cell Line IC₅₀ (μM)P-gp Expression
HepG212.3Low
Caco-245.7High
Use flow cytometry with calcein-AM to assess P-gp activity. Combine the compound with verapamil (P-gp inhibitor) to normalize IC₅₀ values .

Methodological Recommendations

Q. Best practices for HPLC purity analysis under varying conditions

  • Column: C18 (5 μm, 250 × 4.6 mm).
  • Mobile Phase: Gradient from 40% acetonitrile/60% ammonium acetate (10 mM, pH 5.0) to 90% acetonitrile over 20 min.
  • Detection: UV at 254 nm.
    Retention time: 8.2 ± 0.3 min. Purity >98% is achievable with this protocol .

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